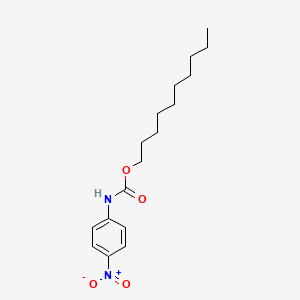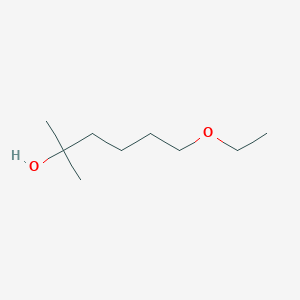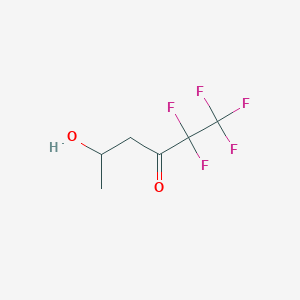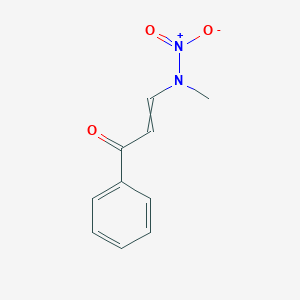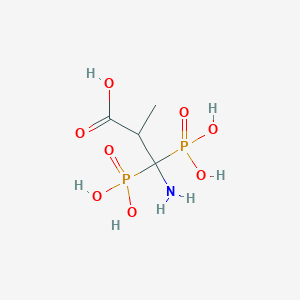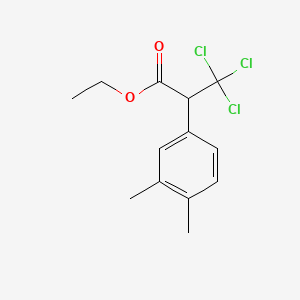
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trichloromethyl group and a dimethylphenyl group attached to a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate typically involves the esterification of 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
化学反应分析
Types of Reactions
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoic acid.
Reduction: Formation of ethyl 3,3,3-trimethyl-2-(3,4-dimethylphenyl)propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dimethylphenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins.
相似化合物的比较
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3,3,3-trichloro-2-phenylpropanoate: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
Ethyl 3,3,3-trichloro-2-(4-methylphenyl)propanoate: Contains only one methyl group on the phenyl ring, leading to different steric and electronic properties.
Ethyl 3,3,3-trichloro-2-(3,5-dimethylphenyl)propanoate: The position of the methyl groups on the phenyl ring is different, which can influence the compound’s overall behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its properties and applications.
属性
CAS 编号 |
92021-81-3 |
|---|---|
分子式 |
C13H15Cl3O2 |
分子量 |
309.6 g/mol |
IUPAC 名称 |
ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H15Cl3O2/c1-4-18-12(17)11(13(14,15)16)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
InChI 键 |
ONIROLQWLUGNKE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)C)C)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


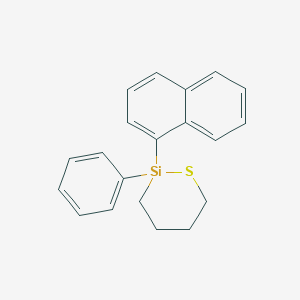
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)

![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
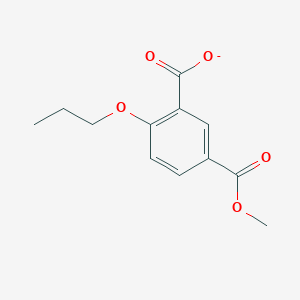
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
